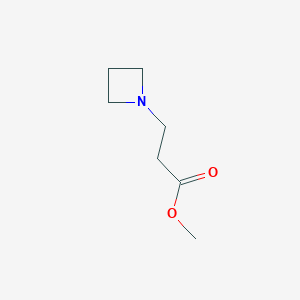

Methyl 3-(azetidin-1-yl)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223098. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(azetidin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDELIYPIRSMXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310257 | |

| Record name | methyl 3-azetidin-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502144-09-4 | |

| Record name | methyl 3-azetidin-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(azetidin-1-yl)propanoate

Abstract

Methyl 3-(azetidin-1-yl)propanoate is a valuable building block in medicinal chemistry, often incorporated into larger molecules to modulate their physicochemical and pharmacokinetic properties. The azetidine motif is of particular interest due to its ability to impart desirable characteristics such as improved metabolic stability and receptor binding affinity. This guide provides a comprehensive technical overview of a robust and efficient protocol for the synthesis of this compound, focusing on the aza-Michael addition of azetidine to methyl acrylate. The document elucidates the underlying reaction mechanism, details a step-by-step experimental procedure, and discusses critical process parameters and characterization techniques.

Introduction: The Significance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its incorporation into bioactive molecules can lead to significant improvements in potency, selectivity, and metabolic stability. Azetidine-containing compounds are found in a variety of therapeutic agents, highlighting the versatility of this structural motif. The synthesis of functionalized azetidines, such as this compound, is therefore a critical endeavor for medicinal chemists seeking to expand their chemical space and develop novel therapeutics.

Synthetic Strategy: The Aza-Michael Addition

The most direct and efficient route to this compound is through the aza-Michael addition (also known as conjugate addition) of azetidine to methyl acrylate. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely employed in organic synthesis.

Reaction Mechanism

The aza-Michael addition proceeds via the nucleophilic attack of the nitrogen atom of azetidine on the electron-deficient β-carbon of methyl acrylate. The reaction is typically base-catalyzed, with the base serving to deprotonate the azetidine, thereby increasing its nucleophilicity. The resulting enolate intermediate is then protonated to yield the final product.

Caption: Aza-Michael Addition Mechanism.

The choice of base is crucial to the success of the reaction. While strong bases can be used, they may also promote side reactions such as the hydrolysis of the ester group. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often preferred as it effectively promotes the reaction while minimizing unwanted side products.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Azetidine hydrochloride | 93.55 | 0.49 g | 5.2 |

| Methyl acrylate | 86.09 | 0.49 mL | 5.2 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 0.78 mL | 5.2 |

| Acetonitrile (anhydrous) | - | 10 mL | - |

| Ethyl acetate | - | As needed | - |

| n-Hexane | - | As needed | - |

| Saturated aqueous sodium bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Reaction Setup and Procedure

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine hydrochloride (0.49 g, 5.2 mmol) and anhydrous acetonitrile (10 mL).

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.78 mL, 5.2 mmol) to the suspension. Stir the mixture at room temperature for 10 minutes.

-

Addition of Methyl Acrylate: Cool the reaction mixture to 0°C using an ice bath. Add methyl acrylate (0.49 mL, 5.2 mmol) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 65°C. Maintain this temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the protons of the azetidine ring, the ethyl chain, and the methyl ester group.

-

¹³C NMR will confirm the presence of all carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the ester carbonyl (C=O) stretch.

Safety Considerations

-

Azetidine: Azetidine and its salts are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methyl Acrylate: Methyl acrylate is a flammable liquid and a lachrymator.[2] It should be handled in a well-ventilated fume hood.

-

DBU: DBU is a strong, non-nucleophilic base and should be handled with care.

-

Solvents: Acetonitrile, ethyl acetate, and n-hexane are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The aza-Michael addition of azetidine to methyl acrylate provides an efficient and reliable method for the synthesis of this compound. The use of DBU as a base offers a mild and effective way to catalyze the reaction while minimizing side products. This protocol, with its detailed experimental procedure and purification guidelines, serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and characterization of this key building block will enable the exploration of novel chemical entities with potentially enhanced therapeutic properties.

References

-

Yeom, H., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 863. [Link]

-

Fakhraian, H., & Zarrabi, A. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Arkivoc, 2005(11), 136-144. [Link]

-

Wikipedia. (n.d.). Methyl acrylate. [Link]

Sources

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Characterization of Methyl 3-(azetidin-1-yl)propanoate

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its rising prominence is attributed to the unique physicochemical and pharmacokinetic properties it imparts to molecules.[2] The strained four-membered ring introduces a degree of conformational rigidity, allowing for the precise spatial arrangement of substituents.[3][4] This rigidity can lead to higher binding affinity with biological targets due to a reduced entropic penalty upon binding.[4]

Furthermore, the incorporation of the sp³-rich azetidine motif can enhance properties crucial for drug development, such as aqueous solubility and metabolic stability, while moving away from the "flat" structures often associated with poor pharmacokinetic profiles.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[2] this compound serves as a valuable building block, combining the desirable features of the azetidine ring with a versatile propanoate ester handle, making it a compound of significant interest for the synthesis of novel pharmaceutical candidates.[5][6] This guide provides a comprehensive overview of the essential characterization data and methodologies for this compound.

Molecular Structure and Physicochemical Properties

This compound is a tertiary amine and a methyl ester. Its structure is characterized by a central azetidine ring N-substituted with a 3-(methoxycarbonyl)ethyl group.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 502144-09-4 | [7] |

| Molecular Formula | C₇H₁₃NO₂ | [7] |

| Molecular Weight | 143.19 g/mol | [7] |

| Appearance | Expected to be a liquid | Inferred |

Synthesis and Purification

While a specific literature procedure for the synthesis of this compound was not found during the initial search, a standard and reliable method involves the aza-Michael addition of azetidine to methyl acrylate. This reaction is a well-established method for the formation of β-amino esters.

Proposed Synthetic Protocol: Aza-Michael Addition

-

Reaction Setup: To a solution of azetidine (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile, add methyl acrylate (1.0-1.1 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

The causality behind this experimental choice lies in the high reactivity of azetidine as a nucleophile and methyl acrylate as a Michael acceptor. The strained four-membered ring enhances the nucleophilicity of the nitrogen atom. The reaction is typically clean and proceeds with high yield.[8]

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization

A comprehensive structural elucidation of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule. The expected chemical shifts are predicted based on established principles and data from analogous structures.[9][10]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.67 | s | 3H | -COOCH₃ | Typical singlet for a methyl ester.[9] |

| ~ 3.25 | t, J ≈ 7 Hz | 4H | -N-CH₂ -CH₂- (azetidine) | Protons on carbons adjacent to the nitrogen are deshielded. |

| ~ 2.75 | t, J ≈ 7 Hz | 2H | -N-CH₂ -CH₂COOCH₃ | Protons alpha to the nitrogen. |

| ~ 2.45 | t, J ≈ 7 Hz | 2H | -N-CH₂-CH₂ COOCH₃ | Protons alpha to the carbonyl group.[9] |

| ~ 2.05 | quintet, J ≈ 7 Hz | 2H | -CH₂-CH₂ -CH₂- (azetidine) | The unique methylene group in the azetidine ring. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172.5 | C =O | Typical chemical shift for an ester carbonyl.[11] |

| ~ 53.0 | -N-C H₂- (azetidine) | Carbons directly attached to the nitrogen. |

| ~ 51.5 | -COOC H₃ | Methyl ester carbon.[11] |

| ~ 49.0 | -N-C H₂-CH₂COOCH₃ | Carbon alpha to the nitrogen. |

| ~ 33.0 | -N-CH₂-C H₂COOCH₃ | Carbon alpha to the carbonyl. |

| ~ 17.0 | -CH₂-C H₂-CH₂- (azetidine) | The C3 carbon of the azetidine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A GC-MS spectrum is available for 3-Azetidin-1-yl-propionic acid, methyl ester.[12]

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 143, corresponding to the molecular weight of the compound [C₇H₁₃NO₂]⁺.[7]

-

Key Fragmentation Patterns: The fragmentation is dictated by the stability of the resulting carbocations and radical cations. Common fragmentation pathways for such molecules include:

-

Loss of the methoxy group (-OCH₃): A peak at m/z = 112 [M-31]⁺.

-

Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 84 [M-59]⁺.

-

Alpha-cleavage adjacent to the nitrogen: This is a dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the azetidine ring would lead to a stable azetidinyl-containing cation. A prominent peak is expected at m/z = 70, corresponding to the [C₄H₈N]⁺ fragment. This is often the base peak.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The interpretation is based on data for analogous esters like methyl propanoate.[13][14]

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2950-2850 | Medium-Strong | C-H stretch | Aliphatic CH₂, CH₃ |

| ~ 1740 | Strong | C=O stretch | Ester carbonyl |

| 1250-1150 | Strong | C-O stretch | Ester C-O-C |

| 1150-1050 | Medium | C-N stretch | Tertiary amine |

The strong carbonyl stretch around 1740 cm⁻¹ is a highly diagnostic peak for the ester functional group.[14] The C-H stretching vibrations confirm the aliphatic nature of the molecule.

Conclusion

This compound is a compound of interest due to its incorporation of the medicinally relevant azetidine scaffold.[1][2] Its characterization relies on a suite of standard analytical techniques. NMR spectroscopy provides an unambiguous determination of its connectivity, while mass spectrometry confirms its molecular weight and provides structural clues through fragmentation. IR spectroscopy confirms the presence of key functional groups. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to confidently identify, purify, and utilize this valuable synthetic building block in their research endeavors.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Azetidines in Drug Discovery. PharmaBlock.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

- Azetidines. Enamine.

- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.

- 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).

- 3-Azetidin-1-yl-propionic acid, methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.

- Methyl 3-piperidin-1-ylpropano

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- ethyl 3-(1-azetidinyl)

- Synthesis of azetidine derivatives.

- infrared spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry.

- Methyl 3-(1H-indol-3-yl)

- methyl 3-azetidin-1-ylpropano

- Methyl 3-(1-aziridinyl)

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. (2023). PubMed Central.

- Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones.

- INFRARED SPECTRUM OF METHYL PROPANOATE.

- Synthesis and biological study of Azetidinone deriv

- The 1H NMR spectrum of methyl propano

- trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI.

- (b) Infrared spectrum of methyl propionate recorded after deposition.

- Supplementary Inform

- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Deriv

- METHYL 3-(PIPERIDIN-1-YL)

- METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)

- Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.

- Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones.

- NMR spectrum of methyl propano

- Methyl propionate.

- Propanoic acid, 1-methylethyl ester. NIST WebBook.

- Identification and characterization of an endodextranase from Flavobacterium johnsoniae. (2025). PubMed.

- Propanoic acid, 2-methyl-, 1-methylethyl ester. NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. scbt.com [scbt.com]

- 8. chemijournal.com [chemijournal.com]

- 9. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

"Methyl 3-(azetidin-1-yl)propanoate" NMR spectroscopic analysis

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 3-(azetidin-1-yl)propanoate

Introduction

This compound (CAS No. 502144-09-4) is a heterocyclic organic compound incorporating a strained four-membered azetidine ring linked to a methyl propanoate chain.[1] The azetidine motif is a significant structural component in medicinal chemistry, valued for its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules.[2] As such, compounds like this are of interest to researchers in drug development and organic synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. In the absence of published experimental spectra for this specific molecule, this paper will derive a detailed, predicted analysis based on foundational NMR principles and data from analogous structures. We will explore not only the predicted chemical shifts and coupling patterns in 1D spectra but also the application of 2D NMR techniques (COSY, HSQC, HMBC) that are essential for unambiguous signal assignment and complete structural verification. This approach serves as a robust framework for scientists tasked with characterizing this molecule or its derivatives.

Molecular Structure and Atom Labeling

To facilitate a clear and systematic analysis, the atoms of this compound are labeled as shown below. This convention will be used throughout the guide.

Caption: Labeled structure of this compound.

¹H NMR Spectroscopic Analysis (Predicted)

The proton NMR spectrum is predicted to show five distinct signals, reflecting the five unique proton environments in the molecule. The analysis is based on the influence of adjacent electronegative atoms (N and O), which deshield protons (shifting them downfield), and spin-spin coupling between non-equivalent neighboring protons.[3]

| Signal Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | -O-CH ₃ (H4) | ~3.67 | Singlet (s) | 3H | Protons on the methyl ester are adjacent to an electronegative oxygen and have no neighboring protons, resulting in a singlet. This is a characteristic shift for methyl esters.[4][5] |

| b | -N-CH ₂(2') (H2') | ~3.25 | Triplet (t) | 4H | Protons on the azetidine ring carbons (C2' and C4') adjacent to the nitrogen are deshielded. They are coupled to the two protons on C3', resulting in a triplet. Due to symmetry, C2' and C4' protons are chemically equivalent. |

| c | -N-CH ₂-CH₂- (H2) | ~2.75 | Triplet (t) | 2H | These methylene protons are adjacent to the azetidine nitrogen, causing a downfield shift. They are coupled to the two protons on C3, resulting in a triplet. |

| d | -CH₂-CH ₂-COO- (H3) | ~2.50 | Triplet (t) | 2H | These methylene protons are adjacent to the carbonyl group, which deshields them. They are coupled to the two protons on C2, resulting in a triplet. |

| e | -CH₂-CH ₂-CH₂- (H3') | ~2.10 | Quintet (quint) | 2H | These protons are on the C3' carbon of the azetidine ring. They are coupled to the four equivalent protons on C2' and C4', resulting in a quintet (n+1 = 4+1 = 5). |

¹³C NMR Spectroscopic Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six chemically distinct carbon environments. The chemical shifts are primarily influenced by the electronegativity of attached heteroatoms.

| Signal Label | Carbon | Predicted δ (ppm) | Rationale |

| C1 | -C =O | ~173.0 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, which is characteristic for this functional group. |

| C2' | -N-C H₂(2') | ~58.0 | The carbons of the azetidine ring attached to the nitrogen (C2' and C4') are deshielded due to the direct bond to the electronegative nitrogen atom. |

| C2 | -N-C H₂-CH₂- | ~52.0 | This methylene carbon is also attached to the nitrogen, causing a significant downfield shift. |

| C4 | -O-C H₃ | ~51.5 | The methyl ester carbon is deshielded by the adjacent oxygen atom. |

| C3 | -CH₂-C H₂-COO- | ~32.0 | This methylene carbon is adjacent to the carbonyl group, resulting in a moderate downfield shift. |

| C3' | -CH₂-C H₂-CH₂- | ~18.0 | The C3' carbon of the azetidine ring is the most shielded carbon, as it is furthest from the electron-withdrawing groups. |

Advanced 2D NMR for Structural Verification

While 1D NMR provides essential information, 2D NMR techniques are required for definitive assignment and to establish the connectivity of the molecular framework.

Workflow for 2D NMR Analysis

Caption: Workflow for complete structural elucidation using 1D and 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.

-

Expected Correlations:

-

A cross-peak between the protons at C2' (δ ~3.25 ppm) and C3' (δ ~2.10 ppm), confirming the connectivity within the azetidine ring.

-

A cross-peak between the protons at C2 (δ ~2.75 ppm) and C3 (δ ~2.50 ppm), confirming the connectivity of the propanoate ethyl chain.

-

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.

-

Expected Correlations:

-

H4 (δ ~3.67 ppm) will correlate with C4 (δ ~51.5 ppm).

-

H2' (δ ~3.25 ppm) will correlate with C2' (δ ~58.0 ppm).

-

H2 (δ ~2.75 ppm) will correlate with C2 (δ ~52.0 ppm).

-

H3 (δ ~2.50 ppm) will correlate with C3 (δ ~32.0 ppm).

-

H3' (δ ~2.10 ppm) will correlate with C3' (δ ~18.0 ppm).

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular fragments.

-

Key Expected Correlations:

-

Protons on C2 (H2, δ ~2.75 ppm) should show a correlation to the azetidine carbons C2' (δ ~58.0 ppm), confirming the N-CH₂ bond.

-

Protons on C3 (H3, δ ~2.50 ppm) should show a correlation to the carbonyl carbon C1 (δ ~173.0 ppm).

-

The methyl ester protons H4 (δ ~3.67 ppm) should show a correlation to the carbonyl carbon C1 (δ ~173.0 ppm).

-

-

Caption: Key expected 2D NMR correlations for structural confirmation.

Standard Experimental Protocol

To ensure data integrity and reproducibility, the following standard operating procedure for NMR analysis is recommended.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable initial choice due to its commonality and ability to dissolve a wide range of organic compounds.[6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak (CHCl₃ at δ 7.26 ppm) can be used.[7]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The experiments should be performed on a spectrometer with a minimum field strength of 300 MHz, though 400 MHz or higher is preferable for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire with a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

2D COSY: Acquire a 256x256 or 512x512 data matrix with 2-4 scans per increment.

-

2D HSQC: Optimize for a one-bond coupling constant (¹J_CH) of ~145 Hz. Acquire a 256x1024 data matrix.

-

2D HMBC: Optimize for a long-range coupling constant of 8 Hz. Acquire a 256x2048 data matrix.

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation.

-

Phase correct all spectra manually.

-

Calibrate the chemical shift axis using the TMS or residual solvent signal.

-

Integrate the ¹H NMR signals and analyze the multiplicities.

-

Analyze the cross-peaks in the 2D spectra to establish structural correlations.

-

Conclusion

The structural elucidation of this compound is readily achievable through a systematic NMR spectroscopic analysis. This guide provides a robust prediction of the ¹H and ¹³C NMR spectra, detailing the expected chemical shifts, multiplicities, and integrations for each nucleus. The causality behind these predictions is rooted in fundamental principles of chemical environment and spin-spin coupling. Furthermore, the strategic application of 2D NMR techniques, particularly COSY, HSQC, and HMBC, provides a self-validating system to confirm the atomic connectivity and finalize the structural assignment with a high degree of confidence. The outlined experimental protocol offers a standardized approach for researchers to acquire high-quality, reproducible data for this and related molecules.

References

-

General NMR Experimental Procedures. ScienceOpen. [Link]

-

Synthesized azetidine derivatives. ResearchGate. [Link]

-

Synthesis and biological study of Azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

ethyl 3-(1-azetidinyl)propanoate. ChemSynthesis. [Link]

-

Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

-

Supplementary Material for An Efficient Solid-phase Synthesis of... The Royal Society of Chemistry. [Link]

-

Azetidine. Wikipedia. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

-

METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. ChemBK. [Link]

-

1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

NMR spectrum of methyl propanoate. YouTube. [Link]

-

Methyl 3-(1H-indol-3-yl)propanoate. PubChem. [Link]

-

Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis Inc. [Link]

-

(PDF) Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

- 1. 502144-09-4|this compound|BLD Pharm [bldpharm.com]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. scienceopen.com [scienceopen.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Infrared Spectral Data of Methyl 3-(azetidin-1-yl)propanoate

Introduction

Methyl 3-(azetidin-1-yl)propanoate is a small organic molecule of interest in synthetic chemistry and drug discovery, incorporating both a tertiary amine within a strained four-membered ring and a methyl ester functional group.[1] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This guide provides a comprehensive analysis of the expected IR spectral data for this compound, offering a foundational reference for researchers, scientists, and professionals in drug development for its characterization and quality control.

Theoretical Principles of IR Spectroscopy for this compound

The IR spectrum of this compound is best understood by considering the characteristic vibrational modes of its constituent parts: the methyl propanoate moiety and the azetidine ring. The interaction of infrared radiation with the molecule induces vibrations such as stretching and bending of its chemical bonds. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved.

Key Functional Group Vibrations

-

Ester Group (Methyl Propanoate):

-

C=O Stretch: The carbonyl group of the ester is expected to produce a strong and sharp absorption band. For saturated aliphatic esters, this peak typically appears in the 1750-1735 cm⁻¹ region.[2][3]

-

C-O Stretch: Esters exhibit C-O stretching vibrations. Two distinct C-O stretches are anticipated: one for the C-O bond between the carbonyl carbon and the oxygen, and another for the O-CH₃ bond. These typically appear as strong to medium bands in the 1300-1000 cm⁻¹ range. For methyl propanoate specifically, C-O stretching absorptions are noted in the 1200-1170 cm⁻¹ region.[2][4]

-

C-H Stretch: The methyl and ethyl groups of the propanoate chain will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[2][4]

-

-

Azetidine Ring (Tertiary Amine):

-

C-N Stretch: As a tertiary aliphatic amine, the C-N stretching vibration is a key indicator. This absorption is typically found in the 1250–1020 cm⁻¹ range and is of medium to weak intensity.[5] The strained nature of the four-membered azetidine ring may influence the precise position of this band.

-

Absence of N-H Bands: A crucial feature for confirming the tertiary amine structure is the absence of N-H stretching bands, which would typically appear around 3400-3250 cm⁻¹.[5] Similarly, N-H bending and wagging vibrations will be absent.[5]

-

Ring Vibrations: Four-membered rings like azetidine exhibit characteristic ring puckering and deformation modes. These vibrations occur at lower frequencies, often in the far-infrared region, but can sometimes be observed in the mid-infrared fingerprint region.[6][7] For instance, azetidine shows a β-CH₂ rock at approximately 737 cm⁻¹ and a ring deformation at about 648 cm⁻¹.[7]

-

The following diagram illustrates the relationship between the molecular structure and its primary vibrational modes.

Caption: Key vibrational modes of this compound.

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of this compound, a standard Fourier Transform Infrared (FTIR) spectrometer is employed. The following protocol outlines a reliable methodology.

Workflow for IR Spectrum Acquisition

Caption: Workflow for acquiring the IR spectrum.

Step-by-Step Methodology

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Shimadzu FT-IR 8400S or equivalent, is required.[8] The instrument should be equipped with attenuated total reflectance (ATR) accessories or alternatively, salt plates (NaCl or KBr) for thin-film analysis.

-

Sample Preparation:

-

As this compound is expected to be a liquid at room temperature, the simplest and most common method is to prepare a neat liquid film.

-

Place one to two drops of the purified compound directly onto the ATR crystal or between two salt plates.

-

If using salt plates, gently press them together to form a thin, uniform liquid film.

-

-

Background Spectrum Acquisition:

-

Before scanning the sample, a background spectrum must be collected. This is done with an empty sample compartment (or clean ATR crystal/salt plates) to measure the absorbance of atmospheric water and carbon dioxide.

-

The instrument software will automatically subtract this background from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample into the spectrometer's sample holder.

-

Scan the sample over the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).

-

-

Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected and normalized.

-

Use the instrument's software to identify the wavenumbers of the major absorption peaks.

-

Correlate these peaks with the known absorption frequencies for the functional groups present in the molecule.

-

Analysis of Predicted IR Spectral Data

The following table summarizes the predicted characteristic absorption bands for this compound, based on data from analogous structures.[2][4][5][9]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 2975 - 2860 | Medium - Strong | C-H Stretching | Aliphatic (CH₂, CH₃) |

| ~1740 | Strong, Sharp | C=O Stretching | Ester |

| ~1465 | Medium | C-H Bending (Scissoring) | CH₂ |

| ~1375 | Medium | C-H Bending (Rocking) | CH₃ |

| 1250 - 1020 | Medium - Weak | C-N Stretching | Tertiary Amine (Azetidine) |

| 1200 - 1170 | Strong | C-O Stretching | Ester |

| Below 800 | Weak - Medium | Ring Deformation/Puckering | Azetidine Ring |

Detailed Interpretation

-

The C-H Stretching Region (2975-2860 cm⁻¹): This region will contain multiple overlapping peaks of medium to strong intensity, corresponding to the symmetric and asymmetric stretching of the various C-H bonds in the methyl and methylene groups of the molecule.

-

The Carbonyl Region (~1740 cm⁻¹): A very prominent, sharp, and strong absorption band is the most definitive feature of the ester functional group.[2][3][10] Its position indicates a saturated aliphatic ester environment.

-

The Fingerprint Region (1500-400 cm⁻¹): This complex region will contain a wealth of information. The strong C-O stretch of the ester will be a major feature around 1200-1170 cm⁻¹.[2][4] The C-N stretch of the tertiary amine will also appear in this region, likely as a weaker band between 1250-1020 cm⁻¹.[5] Additionally, various C-H bending vibrations and the characteristic low-frequency modes of the azetidine ring will contribute to the unique fingerprint of the molecule, allowing for its unambiguous identification when compared to a reference spectrum.[2][6]

Conclusion

The infrared spectrum of this compound is characterized by a combination of absorptions from its ester and tertiary amine functionalities. The most telling features are a strong carbonyl (C=O) stretch around 1740 cm⁻¹, strong C-O stretching bands in the 1200-1170 cm⁻¹ range, and the absence of any N-H absorptions in the 3300-3500 cm⁻¹ region. The fingerprint region will provide a unique pattern reflective of the complete molecular structure, including the C-N stretching and ring vibrations of the azetidine moiety. This guide provides a robust framework for the identification and characterization of this compound using infrared spectroscopy, serving as a valuable tool for researchers in the field.

References

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

-

Robiette, A. G., Borgers, T. R., & Strauss, H. L. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics, 42(6), 1519-1522. Retrieved from [Link]

-

Muthanna Journal of Pure Science. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Retrieved from [Link]

-

ResearchGate. (2015). High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. Retrieved from [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]

-

McKenzie, C. (2018). Discussion: Esterification and Infrared Spectroscopy. Writing in Biology, Duke University. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of methyl propionate recorded after deposition at 85 K on to a ZnSe. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). Synthesis and biological study of Azetidinone derivatives. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 9. scribd.com [scribd.com]

- 10. Discussion: Esterification and Infrared Spectroscopy | Writing in Biology [bcrc.bio.umass.edu]

Mass Spectrometric Fragmentation of Methyl 3-(azetidin-1-yl)propanoate: A Guide to Structural Elucidation

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of Methyl 3-(azetidin-1-yl)propanoate (C₇H₁₃NO₂), a molecule of interest in synthetic and medicinal chemistry. As a compound featuring a strained azetidine ring and a flexible ester side chain, its fragmentation signature is governed by a compelling interplay of charge localization and functional group reactivity. This document outlines the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework for researchers. We present detailed experimental protocols for acquiring high-quality mass spectra and utilize fragmentation diagrams to visualize the core mechanistic steps. This guide is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of novel small molecules.

Introduction and Molecular Overview

This compound is a saturated heterocyclic compound incorporating the azetidine motif. Azetidines are four-membered nitrogen-containing rings that serve as valuable building blocks in medicinal chemistry, often used as bioisosteric replacements for other cyclic amines or as scaffolds to explore novel chemical space.[1] The inherent ring strain of the azetidine moiety significantly influences its chemical reactivity and, consequently, its fragmentation behavior in the gas phase.[1]

A thorough understanding of how this molecule fragments upon ionization is critical for its unambiguous identification in complex mixtures, for reaction monitoring, and for metabolite identification studies. This guide will dissect the fragmentation patterns derived from two common ionization techniques: the high-energy Electron Ionization (EI), which induces extensive fragmentation of the radical cation (M⁺•), and the softer Electrospray Ionization (ESI), which typically analyzes the fragmentation of the protonated molecule ([M+H]⁺) in tandem mass spectrometry (MS/MS) experiments.

Molecular Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₃NO₂

-

Monoisotopic Mass: 143.09463 Da

-

Key Structural Features:

-

A tertiary amine within a strained four-membered azetidine ring.

-

A flexible three-carbon propanoate chain.

-

A methyl ester functional group.

-

The primary site of protonation in ESI is the azetidine nitrogen, being the most basic site in the molecule. In EI, ionization will likely occur through the removal of a non-bonding electron from either the nitrogen or one of the oxygen atoms.

Electron Ionization (EI) Fragmentation Pathway

Under typical 70 eV EI conditions, the molecule is ionized to form an energetically unstable molecular ion (M⁺•) at m/z 143. This radical cation rapidly undergoes fragmentation through several competing pathways, driven by the stability of the resulting fragment ions and neutral radicals.[2] The fragmentation is dominated by cleavage events initiated at the nitrogen atom (alpha-cleavage) and fragmentation of the strained ring.

Key EI Fragmentation Mechanisms:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[3] The cleavage of the C-C bond alpha to the nitrogen atom leads to the formation of a resonance-stabilized iminium cation. For this compound, the most favorable alpha-cleavage involves the scission of the Cα-Cβ bond of the propanoate chain, resulting in the formation of the highly stable azetidin-1-ylmethylene cation at m/z 70 . This is often the base peak in the spectrum.

-

Ring Cleavage: The strained azetidine ring can undergo cycloreversion, typically leading to the neutral loss of ethene (C₂H₄, 28 Da). This results in a fragment ion at m/z 115 .[4]

-

Ester Functional Group Cleavage: The methyl ester moiety can fragment through pathways characteristic of esters.[5] A prominent pathway is the loss of a methoxy radical (•OCH₃, 31 Da), yielding an acylium ion at m/z 112 . Another common loss is that of the entire methoxycarbonyl radical (•COOCH₃, 59 Da), which would produce a fragment at m/z 84 .

Predicted EI-MS Data Summary

| m/z (Nominal) | Proposed Formula | Description of Loss from Molecular Ion (m/z 143) | Proposed Mechanism |

| 143 | [C₇H₁₃NO₂]⁺• | Molecular Ion (M⁺•) | Electron Ionization |

| 115 | [C₅H₉NO₂]⁺• | Loss of C₂H₄ (28 Da) | Ring Cleavage (Cycloreversion) |

| 112 | [C₆H₁₀NO]⁺ | Loss of •OCH₃ (31 Da) | Ester Fragmentation |

| 84 | [C₅H₁₀N]⁺ | Loss of •COOCH₃ (59 Da) | Alpha-Cleavage / Ester Fragmentation |

| 70 | [C₄H₈N]⁺ | Loss of •CH₂COOCH₃ (73 Da) | Dominant Alpha-Cleavage |

| 56 | [C₃H₆N]⁺ | Loss of C₄H₇O₂• (87 Da) | Azetidinyl Cation Formation |

Visualization of EI Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization Tandem (ESI-MS/MS) Fragmentation Pathway

In positive-mode ESI, the molecule is readily protonated at the basic azetidine nitrogen to form the precursor ion [M+H]⁺ at m/z 144. Collision-Induced Dissociation (CID) of this even-electron ion primarily results in the loss of stable neutral molecules. The fragmentation is directed by the charge site on the nitrogen, which activates adjacent bonds.

Key ESI-MS/MS Fragmentation Mechanisms:

-

Loss of Methyl Acrylate: The most logical and energetically favorable fragmentation pathway for the protonated precursor involves a charge-remote fragmentation or rearrangement that leads to the neutral loss of methyl acrylate (CH₂=CHCOOCH₃, 86 Da). This process results in the formation of the protonated azetidine ion at m/z 58 . This is expected to be a highly abundant product ion.

-

Loss of Azetidine: A competing pathway involves the cleavage of the N-C bond, leading to the neutral loss of azetidine (C₃H₇N, 57 Da). The charge is retained by the propanoate moiety, which can rearrange to form a protonated methyl acrylate ion at m/z 87 .

-

Loss of Methanol: While less common for simple esters, the loss of a neutral methanol molecule (CH₃OH, 32 Da) from the protonated precursor can occur, yielding a product ion at m/z 112 . This often involves a proton transfer to the ester group prior to dissociation.[6]

Predicted ESI-MS/MS Data Summary

| Precursor m/z | Product m/z | Neutral Loss (Da) | Proposed Lost Neutral | Proposed Product Ion Structure |

| 144.1 | 87.0 | 57.1 | Azetidine | Protonated Methyl Acrylate |

| 144.1 | 58.1 | 86.0 | Methyl Acrylate | Protonated Azetidine |

Visualization of ESI-MS/MS Fragmentation Pathway

Caption: Primary ESI-MS/MS fragmentation pathways from the [M+H]⁺ precursor.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for analyzing the volatile, thermally stable compound and generating a classic, library-searchable EI spectrum.

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable volatile solvent such as ethyl acetate or dichloromethane.

-

GC Instrument & Conditions:

-

Injector: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.

-

Column: A standard 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Instrument & Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-250.

-

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is suited for confirming molecular weight and obtaining structural information through targeted fragmentation of the protonated molecule.

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

-

LC Instrument & Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS Instrument & Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Gas: Nitrogen, at a temperature of 350°C.

-

Data Acquisition:

-

Full Scan (MS1): Acquire over a range of m/z 70-250 to identify the [M+H]⁺ ion at m/z 144.1.

-

Tandem MS (MS/MS): Perform product ion scans on the precursor ion at m/z 144.1. Use a normalized collision energy (NCE) range of 15-35 eV to observe the formation of key product ions (e.g., m/z 58 and 87).

-

-

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative. Under EI, the fragmentation is dominated by a characteristic alpha-cleavage yielding an iminium ion at m/z 70, with secondary pathways involving ring cleavage and ester fragmentation. In ESI-MS/MS, the protonated molecule at m/z 144 primarily fragments via two competing pathways, leading to the loss of either methyl acrylate or azetidine as neutral molecules, producing diagnostic product ions at m/z 58 and 87, respectively. These distinct fragmentation signatures provide a robust method for the structural confirmation and differentiation of this compound from its isomers, serving as a valuable analytical tool for researchers in the chemical and pharmaceutical sciences.

References

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. BenchChem.

- Zhang, L., et al. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-6.

- SciSpace. (n.d.). The fragmentation mechanism of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates under electrospray ionization conditions. SciSpace.

- Liang, Z., et al. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate.

- Pace, J.L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC).

- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry Revision Notes.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Methyl 3-(azetidin-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(azetidin-1-yl)propanoate is a niche yet significant molecule within the landscape of medicinal chemistry and drug development. As a substituted azetidine, it belongs to a class of compounds that have garnered considerable attention for their role as versatile building blocks in the synthesis of novel therapeutics. The strained four-membered azetidine ring imparts unique conformational constraints and metabolic stability to parent molecules, making it a desirable scaffold in the design of enzyme inhibitors, receptor antagonists, and other biologically active agents.

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of this compound. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in a laboratory setting, from reaction optimization to formulation development. This document synthesizes available data, offers insights based on structurally related compounds, and provides a framework for the experimental determination of its key physical parameters.

Molecular and Physicochemical Profile

This compound, with the CAS number 502144-09-4, possesses a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.19 g/mol .[1] Its structure features a saturated four-membered nitrogen-containing heterocycle, the azetidine ring, connected via a secondary amine to a propanoate methyl ester chain. This combination of a cyclic amine and an ester functional group dictates its chemical reactivity and physical behavior.

Table 1: Summary of Physical Properties

| Property | Value (this compound) | Value (Ethyl 3-(azetidin-1-yl)propanoate - Analog) | Data Source |

| CAS Number | 502144-09-4 | 7730-42-9 | Santa Cruz Biotechnology |

| Molecular Formula | C₇H₁₃NO₂ | C₈H₁₅NO₂ | Santa Cruz Biotechnology |

| Molecular Weight | 143.19 g/mol | 157.21 g/mol | Santa Cruz Biotechnology |

| Boiling Point | Not available | 86-87 °C (at 12 mmHg) | ChemSynthesis[2] |

| Density | Not available | 0.965 g/mL | ChemSynthesis[2] |

| Refractive Index | Not available | 1.441 | ChemSynthesis[2] |

| Melting Point | Not available | Not available | ChemSynthesis[2] |

Note: The physical properties for Ethyl 3-(azetidin-1-yl)propanoate are provided for comparative purposes due to the lack of available data for the methyl ester.

In-depth Analysis of Physical Properties

Boiling Point

The boiling point of a substance is a critical parameter for its purification by distillation and for assessing its volatility. For the ethyl analog, a boiling point of 86-87 °C at a reduced pressure of 12 mmHg is reported.[2] It is expected that this compound will have a slightly lower boiling point than its ethyl counterpart due to its lower molecular weight and potentially weaker intermolecular van der Waals forces. The presence of the polar ester group and the nitrogen atom in the azetidine ring will lead to dipole-dipole interactions, resulting in a moderately high boiling point for a molecule of its size.

Density

The density of the ethyl analog is 0.965 g/mL, suggesting that it is slightly less dense than water.[2] The density of this compound is anticipated to be in a similar range, likely marginally higher due to the more compact nature of the methyl group compared to the ethyl group, leading to a slightly more efficient packing of the molecules.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful constant for identification and purity assessment. The reported refractive index for the ethyl ester is 1.441.[2] This value is typical for an organic molecule with its elemental composition. The refractive index of this compound is expected to be very close to this value.

Solubility

While quantitative solubility data is not available, a qualitative assessment can be made based on the structure. The presence of the ester group and the nitrogen atom allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to have some solubility in water and good solubility in polar organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in nonpolar solvents like hexanes is likely to be limited.

Experimental Determination of Physical Properties: A Methodological Approach

For novel or less-characterized compounds like this compound, the experimental determination of their physical properties is a crucial step. The following outlines a standard workflow for such a characterization.

Caption: A generalized workflow for the synthesis, purification, and characterization of the physical properties of a novel chemical entity like this compound.

Step-by-Step Protocol for Boiling Point Determination (Micro-scale)

-

Apparatus Setup: Assemble a micro-distillation apparatus, including a small pear-shaped flask, a Hickman still head, a condenser, and a receiving vial. A thermometer should be placed such that the bulb is just below the side arm leading to the condenser.

-

Sample Preparation: Place a small, accurately measured volume (e.g., 1-2 mL) of purified this compound into the distillation flask, along with a small magnetic stir bar or a few boiling chips.

-

Heating and Observation: Gently heat the flask using a sand bath or heating mantle. Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.

-

Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving vial. This temperature is the boiling point at the ambient pressure. For greater accuracy, perform the distillation under reduced pressure and record both the temperature and the pressure.

Conclusion

This compound is a valuable building block in contemporary drug discovery. While a complete experimental dataset of its physical properties is not yet publicly available, a strong predictive understanding can be established through the analysis of its close structural analog, Ethyl 3-(azetidin-1-yl)propanoate. This technical guide has provided a consolidated view of its known molecular characteristics and has offered a clear, experimentally grounded pathway for the determination of its key physical constants. The information and methodologies presented herein are intended to empower researchers to handle, characterize, and utilize this compound with confidence and scientific rigor.

References

Sources

The Synthetic Chemist's Guide to Methyl 3-(azetidin-1-yl)propanoate: A Profile of Reactivity and Application

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the chemical reactivity of Methyl 3-(azetidin-1-yl)propanoate, a versatile building block in medicinal chemistry and materials science. By dissecting the reactivity of its constituent functional groups—the strained azetidine ring and the reactive methyl ester—we offer a predictive framework for its synthetic transformations. This document is intended to serve as a practical resource for chemists engaged in the design and synthesis of novel molecules incorporating the unique structural and electronic features of this compound.

Structural and Electronic Overview

This compound (CAS No. 502144-09-4) possesses two key reactive centers: the nucleophilic secondary amine embedded within a strained four-membered ring and an electrophilic methyl ester. The inherent ring strain of the azetidine moiety, estimated to be around 26 kcal/mol, significantly influences its chemical behavior, rendering it susceptible to reactions that relieve this strain. The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack, while the ring itself can undergo cleavage under various conditions. The methyl propanoate tail offers a classic site for ester-based transformations.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 502144-09-4 | C₇H₁₃NO₂ | 143.19 | Not available |

| Ethyl 3-(azetidin-1-yl)propanoate | 7730-42-9 | C₈H₁₅NO₂ | 157.21 | 86-87 (12 mmHg)[1] |

Reactivity of the Azetidine Moiety

The reactivity of the azetidin-1-yl group is dominated by the nucleophilicity of the nitrogen atom and the propensity for ring-opening reactions.

N-Alkylation and N-Acylation

As a secondary amine, the azetidine nitrogen readily undergoes N-alkylation and N-acylation, providing a straightforward handle for molecular elaboration.

The introduction of an alkyl group onto the azetidine nitrogen can be achieved through classical SN2 reactions with alkyl halides. To prevent the formation of the undesired quaternary ammonium salt, the use of a non-nucleophilic base is recommended to scavenge the acid generated during the reaction.[2]

Sources

Discovery and Synthesis of Novel Azetidine Derivatives: A Modern Synthetic Compendium

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry.[1][2][3] Its unique combination of high ring strain (approx. 25.4 kcal/mol), sp³-rich three-dimensionality, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][3][4] These attributes often lead to enhanced metabolic stability, improved aqueous solubility, and novel exit vectors for ligand-target interactions when compared to more flexible or larger heterocyclic analogs.[2][3] Consequently, azetidine-containing compounds have demonstrated broad pharmacological potential, with applications as anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) modulating agents.[1][5] Several FDA-approved drugs, including the kinase inhibitor Cobimetinib and the calcium channel blocker Azelnidipine , feature this core structure, validating its significance in drug design.[1][6][7] This guide provides a comprehensive overview of both foundational and state-of-the-art synthetic methodologies for accessing novel azetidine derivatives, focusing on the causal logic behind experimental design and providing field-proven protocols for key transformations.

Part 1: Strategic Approaches to the Azetidine Core

The construction of the strained azetidine ring has historically been a synthetic challenge.[5][8] However, recent decades have witnessed the development of robust and innovative methodologies that have made functionalized azetidines significantly more accessible.[4][9] The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule.

Intramolecular Cyclization: The Foundational C-N Bond Formation

The most direct conceptual approach to the azetidine ring is the intramolecular cyclization of a linear precursor, typically involving the formation of a C-N bond via nucleophilic substitution.[10][11] This strategy relies on γ-substituted amine precursors.

Causality in Experimental Design: The primary challenge in this approach is overcoming the entropic barrier to forming a four-membered ring while avoiding competing side reactions like intermolecular polymerization or E2 elimination. The choice of the leaving group (X) is critical; halides (I > Br > Cl) are common, but tosylates and mesylates are often superior due to their enhanced leaving group ability and cleaner reaction profiles. The reaction is typically run under dilute conditions with a non-nucleophilic base to favor the intramolecular pathway and suppress intermolecular side reactions.

Caption: Logical workflow for intramolecular azetidine synthesis.

[2+2] Cycloaddition Reactions: Convergent Ring Construction

[2+2] cycloaddition reactions represent a highly efficient and convergent method for constructing the azetidine core in a single step.[12] Among these, the aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is arguably the most direct route to functionalized azetidines.[12][13]

Recent Advances: Traditional UV light-mediated aza Paternò–Büchi reactions often suffered from low yields and competing side reactions like E/Z isomerization of the imine.[13] The advent of visible-light photoredox catalysis has revolutionized this area. By using a photocatalyst, such as an Iridium(III) complex, it is possible to selectively excite the alkene component to its triplet state via energy transfer, which then engages with the ground-state imine to form the azetidine ring with high regio- and stereoselectivity.[4][14]

Caption: Catalytic cycle of a visible-light mediated aza Paternò–Büchi reaction.

Modern Strategies: C-H Functionalization and Strain-Release

Directly converting C-H bonds into C-N bonds is a highly atom-economical strategy. Gaunt and co-workers reported a landmark Pd(II)-catalyzed intramolecular amination of γ-C(sp³)–H bonds to furnish functionalized azetidines.[4][10]

Mechanistic Insight: The reaction proceeds through a high-valent Pd(IV) intermediate. A combination of an oxidant (benziodoxole tosylate) and a silver salt additive (AgOAc) is crucial to promote the key reductive elimination step from an amino-alkyl-Pd(IV) species, which forms the azetidine ring.[4] This method provides access to densely functionalized azetidines that are difficult to synthesize via other routes.

Highly strained precursors can serve as powerful synthons for less strained targets. 1-Azabicyclo[1.1.0]butanes (ABBs) are bench-stable yet highly reactive precursors to 3-substituted azetidines. A recently developed method utilizes a polar-radical relay strategy where bromide catalysis facilitates the ring-opening of an ABB, generating a redox-active azetidine radical intermediate.[15] This intermediate can then undergo nickel-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with a wide range of boronic acids to install all-carbon quaternary centers at the 3-position.[15] This approach showcases exceptional functional group tolerance and scalability.

Part 2: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, detailing the causality behind key steps and providing expected outcomes.

Protocol 1: Visible-Light-Mediated [2+2] Photocycloaddition

(Adapted from Schindler, 2020 and Gaunt, 2019)[4][13][14]

This protocol describes the synthesis of a functionalized azetidine from a 2-isoxazoline-3-carboxylate and an alkene using an iridium photocatalyst.

Step-by-Step Methodology:

-

Reactor Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the 2-isoxazoline-3-carboxylate (0.1 mmol, 1.0 equiv.), the alkene (0.2 mmol, 2.0 equiv.), and the photocatalyst fac-[Ir(dFppy)₃] (0.0025 mmol, 2.5 mol%).

-

Solvent Addition: Degas anhydrous tetrahydrofuran (THF, 1.0 mL, 0.1 M) by sparging with argon for 15 minutes. Add the degassed THF to the vial under an argon atmosphere.

-

Causality: Degassing is critical to remove oxygen, which can quench the excited state of the photocatalyst, thereby inhibiting the reaction. THF is chosen as it is an effective solvent for the reactants and does not interfere with the photochemical process.

-

-

Photoreaction: Seal the vial with a cap and place it approximately 5 cm from a 24W blue LED lamp (λ = 427 nm). Irradiate the reaction mixture with vigorous stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired azetidine product.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Yields for this transformation are typically in the range of 60-99%.[14]

Protocol 2: Strain-Release Suzuki Csp²-Csp³ Cross-Coupling

(Adapted from Liao, 2023)[15]

This protocol details the synthesis of a 3-aryl-3-methylazetidine with an all-carbon quaternary center from a benzoylated 1-azabicyclo[1.1.0]butane (ABB).

Step-by-Step Methodology:

-

Reagent Preparation: In a glovebox, add NiBr₂·diglyme (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 5 mol%), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.) to an oven-dried vial.

-

Substrate Addition: Outside the glovebox, add the benzoylated ABB (1.0 equiv.) and tetrabutylammonium bromide (TBABr, 20 mol%) to the vial.

-

Causality: The nickel catalyst in conjunction with the bipyridine ligand forms the active catalytic species. TBABr acts as the bromide catalyst to initiate the polar-radical relay for ABB ring opening. K₃PO₄ is the base required for the transmetalation step in the Suzuki cycle.

-

-

Reaction Execution: Place the vial under an argon atmosphere. Add anhydrous, degassed 1,4-dioxane to the vial. Seal the vial and heat the reaction mixture to 80 °C for 12 hours.

-

Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the product.

-

Characterization: Confirm the structure of the 3,3-disubstituted azetidine using standard spectroscopic methods (NMR, HRMS). This method has been shown to be highly robust, providing good to excellent yields for a broad range of substrates.[15]

Part 3: Data Presentation & Analysis

Table 1: Comparison of Key Azetidine Synthetic Strategies

| Strategy | Core Transformation | Key Advantages | Key Limitations | Typical Reagents |

| Intramolecular Cyclization | C-N bond formation (SN2) | Straightforward concept; good for simple azetidines. | Competing side reactions; requires functionalized precursors. | γ-amino halides/alcohols, base.[11] |

| Aza Paternò–Büchi | [2+2] Photocycloaddition | High convergence; rapid complexity generation; stereoselective. | Limited to photochemically active substrates; potential side reactions. | Imines, alkenes, photocatalyst.[12][14] |

| C-H Amination | Intramolecular C-N bond formation | High atom economy; late-stage functionalization potential. | Requires directing groups; catalyst- and oxidant-sensitive. | Pd(OAc)₂, AgOAc, oxidant.[4] |

| Strain-Release (ABB) | Ring-opening cross-coupling | Access to quaternary centers; excellent functional group tolerance. | Requires synthesis of strained ABB precursors. | ABBs, Ni-catalyst, boronic acids.[15] |

Table 2: Pharmacological Significance of the Azetidine Motif

| Compound | FDA Approval | Mechanism of Action | Role of Azetidine Moiety |

| Cobimetinib | 2015 | MEK1/2 Inhibitor | Enhances metabolic stability and provides a rigid scaffold for optimal binding interactions.[1][7] |

| Azelnidipine | Marketed | Calcium Channel Blocker | Contributes to the molecule's overall conformation and pharmacokinetic profile.[1][7][16] |

| Baricitinib | 2018 | JAK1/2 Inhibitor | Serves as a key structural element influencing receptor selectivity and metabolic properties.[1][2] |

| Sarolaner | 2016 | Isoxazoline parasiticide | The spiro-azetidine motif is crucial for its insecticidal and acaricidal activity.[1][2] |

Part 4: Conclusion and Future Outlook

The synthesis of azetidine derivatives has matured into a dynamic and innovative field of organic chemistry. Modern methodologies, including photoredox catalysis, C-H functionalization, and strain-release strategies, have overcome many of the classical challenges associated with constructing this strained heterocycle. These advances have significantly broadened the accessible chemical space, enabling medicinal chemists to systematically explore the impact of the azetidine scaffold on drug properties.

Future efforts will likely focus on developing more enantioselective transformations to access chiral azetidines, expanding the scope of late-stage functionalization techniques, and integrating these building blocks into automated synthesis platforms. As our synthetic toolkit continues to expand, the azetidine ring is poised to become an even more indispensable component in the design of next-generation therapeutics.

References

- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

- (2026).

- (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

- (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.

- Synthesis of azetidines by aza Paternò–Büchi reactions.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Asymmetric Synthesis of Functionalized Azetidines through Intramolecular Michael Additions. Thieme.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).